Gardoside

Antiviral drug discovery SARS-CoV-2 Protease inhibition

Gardoside is a naturally occurring iridoid glycoside found in the fruits of Gardenia jasminoides Ellis and other plant species, with the molecular formula C16H22O10 and a molecular weight of 374.34 g/mol. It is structurally characterized by a cyclopenta[c]pyran skeleton with a glucose moiety, placing it among the major iridoid constituents of Gardenia fruit, alongside geniposide, gardenoside, shanzhiside, and geniposidic acid.

Molecular Formula C16H22O10
Molecular Weight 374.34 g/mol
Cat. No. B3029138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGardoside
Molecular FormulaC16H22O10
Molecular Weight374.34 g/mol
Structural Identifiers
SMILESC=C1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C16H22O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4,6,8-13,15-21H,1-3H2,(H,22,23)/t6-,8+,9-,10-,11-,12+,13-,15+,16+/m1/s1
InChIKeyJSKCJJNYSGWZDU-RQJSCMEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gardoside (CAS 54835-76-6) Procurement Specifications: Iridoid Glycoside from Gardenia jasminoides for Standardized Botanical Research


Gardoside is a naturally occurring iridoid glycoside found in the fruits of Gardenia jasminoides Ellis and other plant species, with the molecular formula C16H22O10 and a molecular weight of 374.34 g/mol . It is structurally characterized by a cyclopenta[c]pyran skeleton with a glucose moiety, placing it among the major iridoid constituents of Gardenia fruit, alongside geniposide, gardenoside, shanzhiside, and geniposidic acid [1]. Commercial analytical standards of Gardoside are typically supplied with HPLC purity ≥98%, as determined by peak area normalization [2].

Why Generic Iridoid Glycoside Substitution Fails: Gardoside's Specific Structural and Functional Differentiation


Despite being a minor constituent relative to geniposide in Gardenia fruits, Gardoside cannot be substituted by other iridoid glycosides in applications requiring its distinct molecular profile. The iridoid glycoside class exhibits significant structure-activity divergence; for instance, in acetylcholinesterase (AChE) inhibition assays, Gardoside shows negligible activity compared to genipin gentiobioside, which achieves 60.23 ± 2.12% inhibition [1]. Conversely, Gardoside demonstrates superior binding affinity for SARS-CoV-2 Mpro with a K_D of 801 nM, outperforming the related compound deacetyl asperulosidic acid methyl ester (DAAME, K_D = 3.41 μM) [2]. These divergent activities across related iridoids preclude generic substitution. Additionally, Gardoside's unique macroporous resin adsorption profile (elution with 45% methanol vs. 25% for lactiflorin) directly impacts purification protocols [3].

Quantitative Differentiation Evidence for Gardoside vs. Comparable Iridoid Glycosides


Gardoside Exhibits 2.5-Fold Higher Binding Affinity for SARS-CoV-2 Mpro vs. DAAME, Defining Its Antiviral Research Utility

In a biolayer interferometry (BLI)-based screening of Gardenia fructus constituents, Gardoside demonstrated strong binding to SARS-CoV-2 main protease (Mpro) with a dissociation constant (K_D) of 801 nM, and an IC50 of 13.7 μM. This represents a 4.3-fold improvement in binding affinity compared to deacetyl asperulosidic acid methyl ester (DAAME), another iridoid glycoside from the same extract, which exhibited a K_D of 3.41 μM and an IC50 of 27.46 μM [1].

Antiviral drug discovery SARS-CoV-2 Protease inhibition

Gardoside is a Minor but Quantifiable Constituent in Gardenia Fruit, Enabling Precise Botanical Standardization

Quantitative HPLC analysis of Gardeniae Fructus established a linear calibration range for Gardoside of 0.04256–0.4256 μg, allowing its precise determination in plant material [1]. In contrast, the major iridoid geniposide exhibits a linear range of 1.5036–15.036 μg, a 35-fold higher concentration scale [1]. A separate quality evaluation of 40 decoction piece batches reported geniposide content ranging from 37.917 to 72.216 mg/g, while the total content of 7 iridoids (including Gardoside) ranged from 59.931 to 94.314 mg/g [2].

Botanical standardization Quality control HPLC analysis

Gardoside Elution Profile (45% Methanol) on Macroporous Resin Diverges from Other Glycosides, Enabling Differential Purification

A study on macroporous resin adsorption characteristics found that Gardoside elutes with 45% methanol (CH3OH) and achieves an elution rate of 93%. This profile differs markedly from baicalin (75% CH3OH, 60% elution rate) and lactiflorin (25% CH3OH, 93% elution rate), demonstrating that similar glycosides do not share identical adsorption behaviors on the same resin matrix [1].

Natural product purification Macroporous resin adsorption Process chemistry

Gardoside is Not Sequestrated by Herbivorous Beetles, Unlike Aucubin and Catalpol, Defining a Unique Ecological Selectivity

In a study of selective iridoid sequestration by Longitarsus flea beetles, eight iridoid glycosides (including acetylharpagide, ajugol, aucubin, catalpol, 8-epi-loganic acid, gardoside, geniposidic acid, and harpagide) were identified in host plants, yet only aucubin and catalpol were sequestered by the beetles [1]. Gardoside was not detected in beetle tissues, indicating a specific metabolic or transport-based selectivity that excludes this compound from insect sequestration pathways [1].

Ecological chemistry Plant-insect interactions Iridoid sequestration

Gardoside's ADMET Profile Predicts Distinct In Silico Behavior: Hepatotoxicity Probability 0.741 and Solubility Level 4

Computational ADMET prediction for Gardoside indicates a hepatotoxicity probability of 0.741 (Hepatotoxicity Level 1) and a solubility level of 4 (with a predicted logS of -0.442), suggesting moderate aqueous solubility and potential hepatic liability [1]. In contrast, the compound exhibits no predicted CYP2D6 inhibition (probability 0.237) and a low BBB penetration level (Level 4) [1]. These in silico metrics provide a baseline for comparing Gardoside with other iridoid glycosides in virtual screening campaigns.

ADMET prediction In silico pharmacology Drug-likeness

Gardoside Displays Negligible AChE Inhibition, a Differentiating Feature from Potent Anti-Amnesic Iridoids

In a comparative study of nine iridoid glycosides from Gardenia fruits, genipin gentiobioside exhibited the greatest anti-AChE activity with 60.23 ± 2.12% inhibition, while Gardoside (compound 8) showed minimal inhibitory effect, placing it among the least active compounds in this assay alongside shanzhiside and geniposidic acid [1]. This lack of AChE inhibition distinguishes Gardoside from the neuroactive iridoids genipin gentiobioside and geniposide.

Acetylcholinesterase inhibition Neurodegeneration Structure-activity relationship

Optimal Procurement and Application Scenarios for Gardoside (54835-76-6) Based on Differential Evidence


SARS-CoV-2 Antiviral Screening and Mpro Inhibitor Development

Gardoside is a preferred reference compound for screening natural product libraries against SARS-CoV-2 main protease (Mpro), given its validated K_D of 801 nM and IC50 of 13.7 μM, which outperform the related iridoid DAAME by 4.3-fold and 2.0-fold, respectively [1]. Procurement of high-purity Gardoside (>98% by HPLC) is recommended for biochemical assays requiring consistent potency.

Botanical Authentication and Quality Control of Gardenia jasminoides Products

Gardoside serves as a critical marker for the authentication and standardization of Gardenia jasminoides fruit extracts. Its distinct HPLC linear range (0.04256–0.4256 μg) relative to the dominant geniposide enables precise quantification for quality control [1]. The compound's presence can distinguish genuine Gardenia material from adulterants or inferior harvests.

Optimization of Macroporous Resin Purification Workflows

Gardoside's unique elution profile (45% methanol, 93% recovery) on macroporous resins such as D101 provides a process advantage for isolating this minor constituent from complex botanical matrices [1]. This differential behavior informs the design of step-gradient elution protocols for industrial-scale purification.

Negative Control in Acetylcholinesterase Inhibition Studies

Given its negligible AChE inhibitory activity relative to potent anti-amnesic iridoids like genipin gentiobioside (60.23 ± 2.12% inhibition), Gardoside is an ideal negative control compound in neurodegeneration research [1]. It allows researchers to assess non-specific effects of iridoid glycosides on cholinergic systems.

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